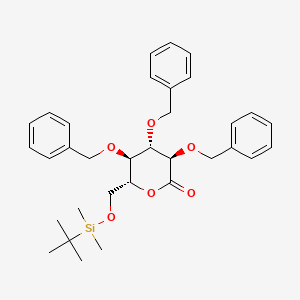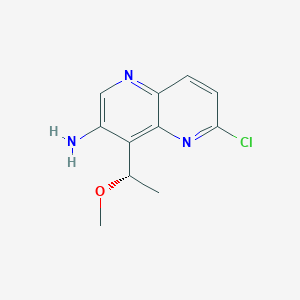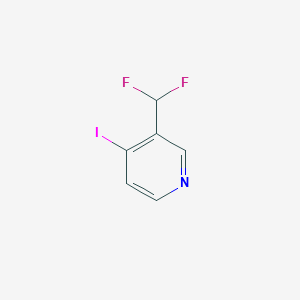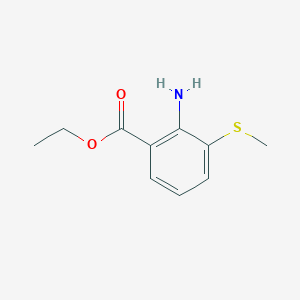![molecular formula C42H73N5O6 B12960475 N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide is a complex organic compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. This particular compound is notable for its fluorescent properties due to the presence of the nitrobenzoxadiazole group, making it useful in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide typically involves multiple steps:
Formation of the nitrobenzoxadiazole group:
Attachment to the ceramide backbone: The nitrobenzoxadiazole derivative is then coupled with a ceramide backbone through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
化学反応の分析
Types of Reactions
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the nitro group would yield an amine .
科学的研究の応用
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide has several scientific research applications:
Fluorescent Labeling: Due to its fluorescent properties, it is used as a probe in biological studies to track lipid metabolism and distribution.
Cell Membrane Studies: It is used to study the behavior of ceramides in cell membranes, including their role in signaling pathways.
Cancer Research: The compound is used to investigate the mechanisms of ceramide-induced apoptosis in cancer cells.
作用機序
The mechanism of action of N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide involves its incorporation into cell membranes where it can influence various signaling pathways. The nitrobenzoxadiazole group allows for the tracking of the compound within biological systems using fluorescence microscopy. The ceramide backbone can interact with specific proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis .
類似化合物との比較
Similar Compounds
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide: A similar compound with a shorter fatty acid chain.
NBD-palmitoyl-CoA: A fluorescent analog of palmitoyl-CoA used for similar applications in lipid studies.
Uniqueness
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide is unique due to its specific combination of a ceramide backbone with a nitrobenzoxadiazole group, providing both biological activity and fluorescent properties. This dual functionality makes it particularly valuable in research applications where tracking and studying lipid behavior is crucial .
特性
分子式 |
C42H73N5O6 |
|---|---|
分子量 |
744.1 g/mol |
IUPAC名 |
N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H73N5O6/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-25-28-31-40(50)44-37(35-48)39(49)30-27-24-21-18-15-12-11-14-17-20-23-26-29-34-43-36-32-33-38(47(51)52)42-41(36)45-53-46-42/h27,30,32-33,37,39,43,48-49H,2-26,28-29,31,34-35H2,1H3,(H,44,50)/b30-27+/t37-,39+/m0/s1 |
InChIキー |
VBDLKCVULNLCGA-HVRWNUQKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


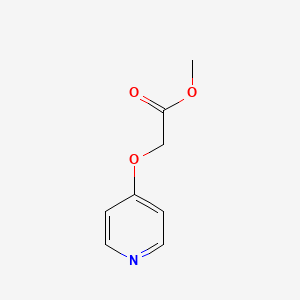
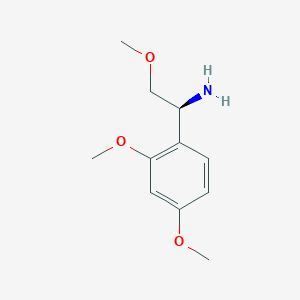
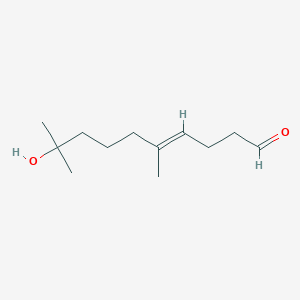
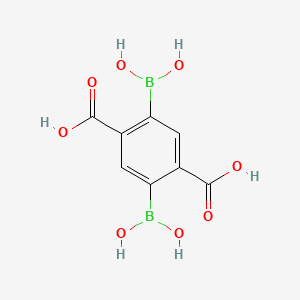
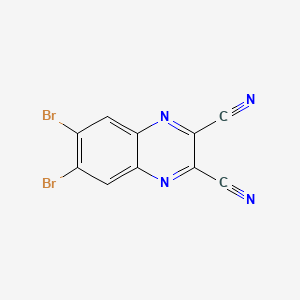
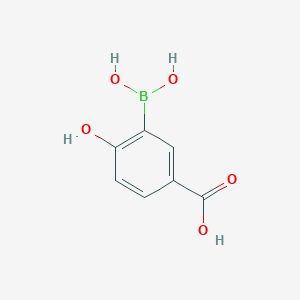
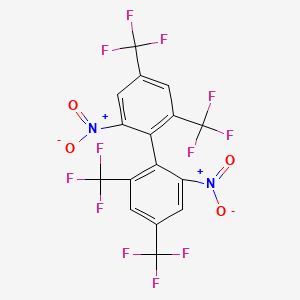
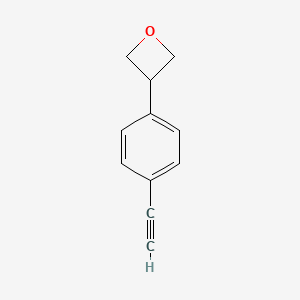
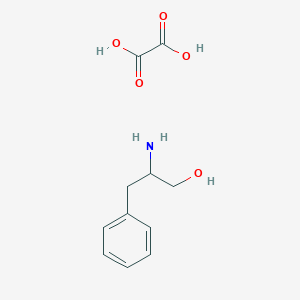
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)
